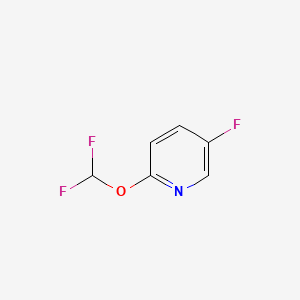

2-(Difluoromethoxy)-5-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

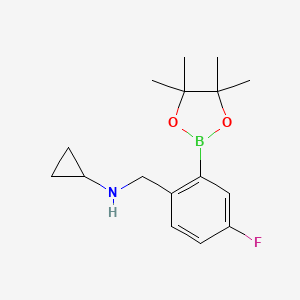

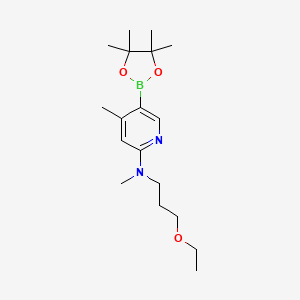

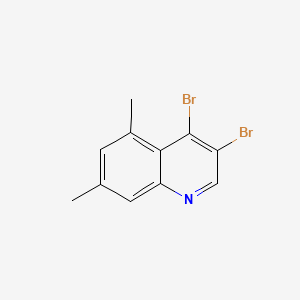

“2-(Difluoromethoxy)-5-fluoropyridine” is a chemical compound that belongs to the class of organic compounds known as halopyridines. These are aromatic compounds in which the pyridine ring is substituted at one or more positions by a halogen atom. In this case, the pyridine ring is substituted by a fluorine atom and a difluoromethoxy group .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring would be substituted at the 2-position by a difluoromethoxy group and at the 5-position by a fluorine atom .Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the presence of the electronegative fluorine atoms and the difluoromethoxy group. These groups could potentially participate in various chemical reactions, such as nucleophilic substitution or elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the electronegative fluorine atoms and the difluoromethoxy group could affect properties such as polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

- 2-(Difluoromethoxy)-5-fluoropyridine has been utilized in the synthesis of acyl fluorides through a palladium-catalyzed fluoro-carbonylation process. This compound serves as a stable, colorless solid alternative to the toxic gaseous formyl fluoride, commonly used under fluoride catalysis conditions. It enables the efficient and safe production of a variety of acyl fluorides with high yield, demonstrating its versatility in synthetic chemistry (Liang, Zhao, & Shibata, 2020).

Fluorine-Substituted Pyridine Study

- Research on fluorine-substituted pyridines, including this compound, highlights the structural effects of fluorination on the parent heterocycle. These studies are significant for understanding the chemical behavior and potential applications of such compounds (Boggs & Pang, 1984).

Application in Medicinal Chemistry

- In the field of medicinal chemistry, derivatives and analogs of this compound have been explored for their potential biological properties. This includes the study of cyclic phosphotriesters derived from 2'-deoxy-5-fluorouridine, indicating the relevance of fluoropyridines in drug development (Hunston et al., 1984).

Photoredox Catalysis in Organic Synthesis

- The compound plays a role in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds. This application is particularly important in the synthesis of organofluorine compounds, which are significant in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(difluoromethoxy)-5-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLKMUSRWOOVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744609 |

Source

|

| Record name | 2-(Difluoromethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214360-67-4 |

Source

|

| Record name | 2-(Difluoromethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)